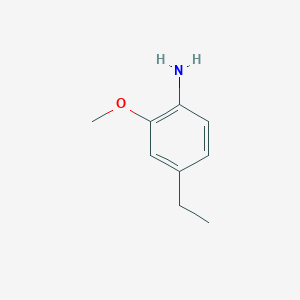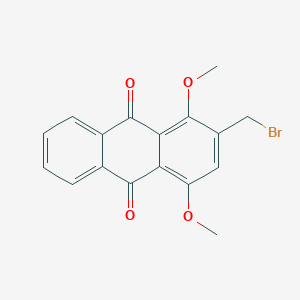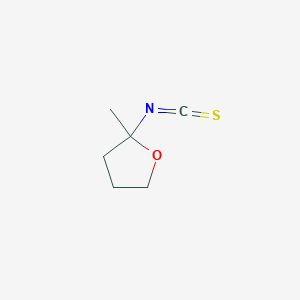
2-Tetrahydrofurfurylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetrahydrofurfurylisothiocyanate: is an organic compound with the molecular formula C₆H₉NOS and a molecular weight of 143.21 g/mol It is characterized by the presence of an isothiocyanate group attached to a tetrahydrofurfuryl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Tetrahydrofurfurylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with desulfurating agents such as propane phosphonic acid anhydride (T3P) . Another method involves the use of (4-methoxyphenoxy)acetic acid hydrazide in isopropyl alcohol, followed by refluxing with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tetrahydrofurfurylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form amines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Electrophiles: Halogens, acids
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Substitution Products: Thioureas, thiocarbamates
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Applications De Recherche Scientifique
2-Tetrahydrofurfurylisothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its reactivity with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tetrahydrofurfurylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic sites on proteins, DNA, and other biomolecules. The compound’s effects are mediated through the modification of these molecular targets, potentially leading to changes in cellular functions and pathways .
Comparaison Avec Des Composés Similaires
- Phenylisothiocyanate
- Allylisothiocyanate
- Benzylisothiocyanate
Comparison: 2-Tetrahydrofurfurylisothiocyanate is unique due to its tetrahydrofurfuryl moiety, which imparts distinct chemical and physical properties compared to other isothiocyanates. For example, phenylisothiocyanate has a phenyl group, making it more hydrophobic, while allylisothiocyanate has an allyl group, contributing to its volatility. The tetrahydrofurfuryl group in this compound provides a balance of hydrophilicity and stability, making it suitable for various applications .
Propriétés
Formule moléculaire |
C6H9NOS |
|---|---|
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
2-isothiocyanato-2-methyloxolane |
InChI |
InChI=1S/C6H9NOS/c1-6(7-5-9)3-2-4-8-6/h2-4H2,1H3 |
Clé InChI |
CHSYYOIROXXRIC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCO1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
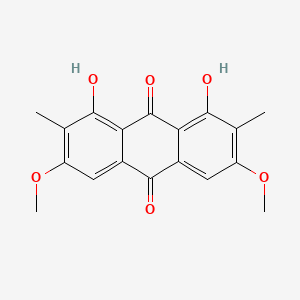

![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
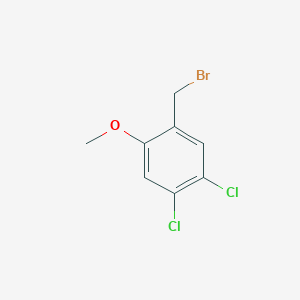
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
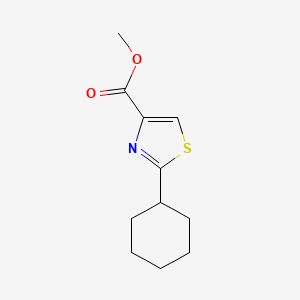
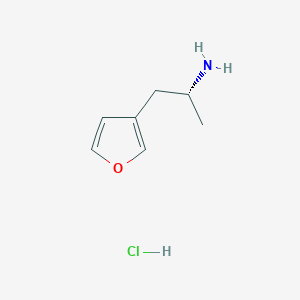

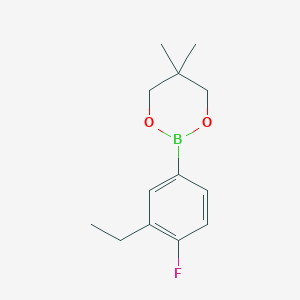

![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
